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¢ Q1: What is the clinical evidence for C/T efficacy in sepsis? Evidence for C/T in sepsis primarily
comes from real-world studies of bacteremia and critical care patients. A systematic review of 23
studies on C/T for bacteremia (often a component of sepsis) reported favorable outcomes, though data
heterogeneity requires cautious interpretation [1]. Clinical success rates varied widely, from 33.3% to
100% for primary bacteremia and 60% to 100% for secondary bacteremia [1]. The multinational
SPECTRA study in critical care patients found an overall clinical success rate of 53.4%, which

increased to 62.2% when C/T was used as a first-line therapy instead of third-line or salvage therapy

[2].

¢ Q2: How should C/T be dosed in critically ill patients with sepsis? Dosing must be optimized based
on the patient's renal function and the presence of Augmented Renal Clearance (ARC), a common

condition in critically ill patients that can lead to subtherapeutic antibiotic levels [3].

o Standard Dosing: For most patients, the approved dose is 1.5 g (1 g ceftolozane / 0.5 g
tazobactam) intravenously every 8 hours [4].

o Patients with ARC (CrCl = 130 mL/min): A dose of 3 g (2 g ceftolozane | 1 g tazobactam)
every 8 hours has been shown to achieve pharmacodynamic targets effectively [3].

o Patients on Renal Replacement Therapy (RRT): Dosing is complex and evidence is still
emerging. One retrospective study used doses higher than FDA-approved (e.g., 1.5 g IV g8h
during continuous venovenous hemodiafiltration and 0.75 g IV q8h during hemodialysis), but
concluded that larger studies are needed to establish effective dosing [5].
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e Q3: What are common multidrug-resistant pathogens targeted by C/T in sepsis? C/T is
particularly valuable against difficult-to-treat Gram-negative pathogens [6]. The table below

summarizes the primary targets and their resistance mechanisms.

Common

Pathogen Category Key Resistance Mechanisms Addressed by CIT
Examples

Multidrug-Resistant MDR P. aeruginosa  Diminished outer membrane permeability, efflux

*Pseudomonas strains pumps, production of certain beta-lactamases (e.g.,

aeruginosa* Class A, C, and D) [6].

Enterobacterales Escherichia coli, Production of Extended-Spectrum Beta-Lactamases
Klebsiella (ESBLs). C/T is generally not active against
pneumoniae carbapenemase-producing Enterobacterales (e.g.,

KPC) [6].

¢ Q4: How does the mechanism of action contribute to its efficacy? C/T is a combination antibiotic
where the two components work synergistically [4]:

o Ceftolozane: A novel cephalosporin that binds to penicillin-binding proteins (PBPs), inhibiting
bacterial cell wall synthesis. It is structurally optimized for enhanced activity against
Pseudomonas aeruginosa [4].

o Tazobactam: A beta-lactamase inhibitor that irreversibly blocks the activity of many Class A and
C beta-lactamase enzymes, protecting ceftolozane from being hydrolyzed and inactivated by
the bacteria [4].

This mechanism can be visualized in the following workflow:
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Troubleshooting Guide: Common Scenarios &
Protocols

e Scenario 1: Managing Suspected Treatment Failure Possible Cause: Inadequate drug exposure at
the site of infection, often due to altered pharmacokinetics in critical illness (like ARC) or an infection

with a higher Minimum Inhibitory Concentration (MIC) pathogen [3]. Action Protocol:

o Therapeutic Drug Monitoring (TDM): If available, measure trough ceftolozane levels. The
target is to maintain free drug concentrations above the pathogen's MIC for 100% of the dosing
interval (100% fT>MIC) in severe infections.

o Dose Optimization: If TDM is unavailable and ARC is suspected or measured (CrCl = 130
mL/min), escalate the dose to 3 g every 8 hours [3].

o Microbiological Review: Re-assess culture and susceptibility results to confirm the pathogen's
sensitivity to C/T. Check for the emergence of resistance during therapy.

o Source Control: Investigate and address any ongoing, uncontrolled sources of infection (e.g.,
undrained abscesses, infected catheters).

e Scenario 2: Integrating C/T into an Antimicrobial Stewardship Program Challenge: Balancing
the need for effective empiric therapy in sepsis with the imperative to avoid unnecessary broad-

spectrum antibiotic use, which drives resistance [7]. Implementation Protocol:

o Empiric Use Criteria: Define institutional guidelines for empiric C/T use, restricting it to
patients with specific high-risk factors for MDR Gram-negative infections (e.g., prior
colonization, recent broad-spectrum antibiotic exposure, high local resistance rates) [7].

o Commitment to De-escalation: Implement a mandatory 72-hour "stewardship time-out.”
When culture results return, the team must re-evaluate and de-escalate to a narrower-spectrum
agent or discontinue C/T if it is no longer indicated [7]. The workflow below outlines this
stewardship cycle.

o Biomarker Guidance: Consider using procalcitonin (PCT) levels to guide the duration of
therapy. A patient-level meta-analysis showed PCT-guided management can safely reduce
antibiotic duration in patients with sepsis [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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